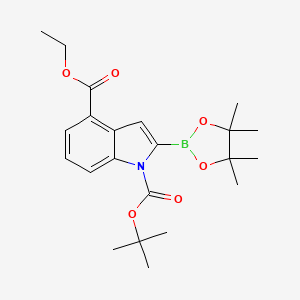

1-(tert-Butyl) 4-ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1,4-dicarboxylate

CAS No.:

Cat. No.: VC13800297

Molecular Formula: C22H30BNO6

Molecular Weight: 415.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H30BNO6 |

|---|---|

| Molecular Weight | 415.3 g/mol |

| IUPAC Name | 1-O-tert-butyl 4-O-ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1,4-dicarboxylate |

| Standard InChI | InChI=1S/C22H30BNO6/c1-9-27-18(25)14-11-10-12-16-15(14)13-17(24(16)19(26)28-20(2,3)4)23-29-21(5,6)22(7,8)30-23/h10-13H,9H2,1-8H3 |

| Standard InChI Key | RXYJXEPDSIQQDI-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=CC=C3N2C(=O)OC(C)(C)C)C(=O)OCC |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=CC=C3N2C(=O)OC(C)(C)C)C(=O)OCC |

Introduction

Structural Characteristics

Molecular Architecture

The compound features an indole core, a bicyclic heteroaromatic system comprising a benzene ring fused to a pyrrole ring. Key substituents include:

-

1-Position: A tert-butoxycarbonyl (Boc) group, enhancing steric bulk and stability.

-

4-Position: An ethoxycarbonyl group, contributing to solubility in polar aprotic solvents .

-

2-Position: A 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronic ester) moiety, critical for Suzuki-Miyaura cross-coupling reactions .

The boronic ester adopts a trigonal planar geometry, facilitating transmetallation with palladium catalysts. X-ray crystallography data, though unavailable for this specific compound, suggest analogous boronate esters exhibit bond lengths of 1.36–1.39 Å for B–O and 1.54–1.58 Å for B–C, consistent with sp² hybridization .

Table 1: Key Structural Data

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis typically involves multi-step protocols:

-

Indole Functionalization: Introduction of triflate or halide groups at the 2-position via electrophilic substitution .

-

Miyaura Borylation: Palladium-catalyzed coupling of the halogenated indole with bis(pinacolato)diboron (B₂pin₂). Conditions include:

-

Esterification: Simultaneous or sequential protection of the 1- and 4-positions with tert-butyl and ethyl chloroformates, respectively .

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Borylation | PdCl₂(dppf)·CH₂Cl₂, B₂pin₂, KOAc, 80°C, 16h | 79–90% | |

| Esterification | tert-Butyl chloroformate, Et₃N, DCM, 0°C→RT | 85–92% |

Mechanistic Insights

In the Miyaura borylation, oxidative addition of the Pd⁰ catalyst to the indole halide precedes transmetallation with B₂pin₂. Reductive elimination forms the C–B bond, stabilized by the pinacol ligand . Steric hindrance from the Boc group at the 1-position moderates reaction rates, necessitating prolonged heating .

Physicochemical Properties

Solubility and Stability

-

Solubility: Highly soluble in dichloromethane (DCM), ethyl acetate (EtOAc), and tetrahydrofuran (THF); sparingly soluble in hexanes .

-

Stability: Stable under inert conditions but hydrolyzes in aqueous acidic or basic media, releasing boronic acid .

Spectroscopic Data

-

¹H NMR (CDCl₃, 500 MHz): δ 7.85 (d, J = 8.0 Hz, 1H, ArH), 7.45–7.30 (m, 3H, ArH), 4.40 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 1.50 (s, 9H, C(CH₃)₃), 1.40 (t, J = 7.1 Hz, 3H, OCH₂CH₃), 1.25 (s, 12H, pinacol CH₃) .

-

¹¹B NMR (CDCl₃, 160 MHz): δ 30.2 ppm, characteristic of sp²-hybridized boron .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound serves as a boronate partner in Pd-catalyzed couplings with aryl halides. For example, reaction with 2-bromopyridine yields biaryl products essential in ligand design :

Table 3: Coupling Efficiency with Selected Substrates

| Aryl Halide | Product Yield | Conditions | Source |

|---|---|---|---|

| 2-Bromopyridine | 85% | Pd(PPh₃)₄, CPME/H₂O | |

| 4-Bromotoluene | 78% | PdCl₂(dppf), DMF |

Pharmaceutical Intermediates

The indole-boronate motif is pivotal in synthesizing kinase inhibitors and serotonin receptor modulators. For instance, it facilitates late-stage diversification of candidate molecules via cross-coupling .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume